Ethyl 3-(chlorosulfonyl)isonicotinate
Overview
Description
Ethyl 3-(chlorosulfonyl)isonicotinate is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 aromatic ester, 1 sulfone, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a predicted density of 1.437±0.06 g/cm3 . The compound has a boiling point of 72-78°C at 0.1mm and a flash point of 181.635°C . Its vapor pressure is 0mmHg at 25°C , and it has a refractive index of 1.533 .Scientific Research Applications
Photocatalytic Properties
Ethyl isonicotinate (EIN) has been incorporated into a supramolecular complex [Mn(EIN)4(NCS)2], which demonstrated significant photocatalytic properties. This complex, when prepared as nanosized particles under ultrasonic irradiation, showed high efficiency in decolorizing and degrading toxic dyes like Eosin-Y under different irradiation conditions, without generating hazardous byproducts. The study suggests potential environmental applications of such complexes in treating dye-contaminated water sources (Etaiw & Marie, 2019).
Electrical Conductivity and Luminescence
Coordination polymers formed with ethyl isonicotinate (EtIN) and copper iodide exhibited unique electrical and luminescent properties. These polymers showed strong yellow emission and moderate room temperature conductivities, making them interesting materials for potential applications in electronics and optoelectronics. The introduction of bulky substituents in the structure influenced the physical properties, including photoluminescence and electrical conductivity, which could be fine-tuned for specific applications (Hassanein et al., 2015).
Chemical Synthesis
Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems. This tandem cyclization process is both regio- and stereospecific, leading to the formation of complex molecular structures with potential applications in organic synthesis and medicinal chemistry (Trofimov et al., 2012).
Enzymatic Synthesis
Ethyl isonicotinate has been used in enzymatic reactions to produce isoniazid, an important agent in the treatment of tuberculosis. The reaction, conducted in a non-aqueous medium with hydrazine hydrate, utilized immobilized lipases as catalysts, showcasing the compound's utility in biocatalysis and pharmaceutical synthesis (Yadav et al., 2005).
Safety and Hazards
Ethyl 3-(chlorosulfonyl)isonicotinate is classified as a hazardous substance . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
Properties
IUPAC Name |
ethyl 3-chlorosulfonylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-10-5-7(6)15(9,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJWOJZNWZSBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371337 | |
Record name | ethyl 3-(chlorosulfonyl)isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-12-9 | |
Record name | Ethyl 3-(chlorosulfonyl)-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-(chlorosulfonyl)isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(chlorosulfonyl)isonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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